molecular formula C15H15ClN2O B14266773 N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine CAS No. 141479-36-9

N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine

Cat. No.: B14266773
CAS No.: 141479-36-9
M. Wt: 274.74 g/mol
InChI Key: BRYVYJSWPJLACB-UHFFFAOYSA-N
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Description

N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxylamine group attached to a phenylpropylidene chain, which is further substituted with a 4-chloroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine typically involves the reaction of 4-chloroaniline with a suitable aldehyde or ketone to form an intermediate Schiff base. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the Schiff base and subsequent reaction with hydroxylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines .

Scientific Research Applications

N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine involves its interaction with nucleophiles and electrophiles. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is crucial in its role as a reagent in organic synthesis and in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-chloroanilino)-1-phenylpropylidene]hydrazine
  • N-[3-(4-chloroanilino)-1-phenylpropylidene]amine
  • N-[3-(4-chloroanilino)-1-phenylpropylidene]oxime

Uniqueness

N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical and biological applications .

Properties

CAS No.

141479-36-9

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

IUPAC Name

N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine

InChI

InChI=1S/C15H15ClN2O/c16-13-6-8-14(9-7-13)17-11-10-15(18-19)12-4-2-1-3-5-12/h1-9,17,19H,10-11H2

InChI Key

BRYVYJSWPJLACB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CCNC2=CC=C(C=C2)Cl

Origin of Product

United States

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